molecular formula C9H10F3N3O2 B3100016 Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1358715-37-3

Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No. B3100016
CAS RN: 1358715-37-3
M. Wt: 249.19 g/mol
InChI Key: YARSFSWHQVBNGV-UHFFFAOYSA-N
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Description

“Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate” is a chemical compound that is part of a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps including condensation, acylation, cyclization, and hydrolysis . The reaction conditions are carefully controlled to optimize yield . For example, the condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent .


Molecular Structure Analysis

These compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of their molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, acylation, cyclization, and hydrolysis . The reactions are carried out under specific conditions to optimize yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various analytical techniques. For example, 1H-NMR can provide information about the hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis of Functionalized Pyrazoles

This compound has been used in the synthesis of functionalized pyrazoles . The process involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Anti-Cancer Studies

The compound has shown promising results in anti-cancer studies . It has been effectively screened for its anti-cancer properties, particularly against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC 50 range was estimated at 6.587 to 11.10 µM .

Apoptotic Pathway Induction

It was discovered that this compound induced the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Use in Medicinal Chemistry

The compound has been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .

Use as Fluorescent Probes

The compound has been used as a structural unit of fluorescent probes .

Use in Polymer Structures

The compound has been used as a structural unit in polymers .

Development of Piperazine-Fused Triazoles

The compound has been used in the development of piperazine-fused triazoles . This approach is relevant to medicinal chemistry .

Diversified Therapeutic Applications

This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .

Future Directions

The future directions for research into these compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-17-7(16)6-5-4-13-2-3-15(5)8(14-6)9(10,11)12/h13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSFSWHQVBNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 6
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

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